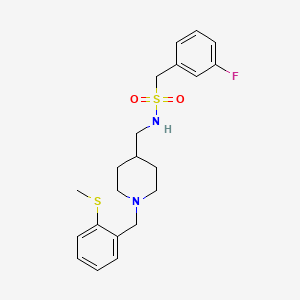

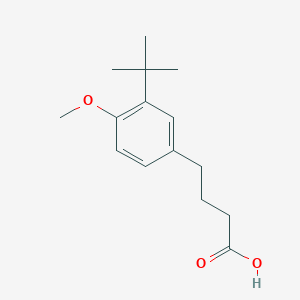

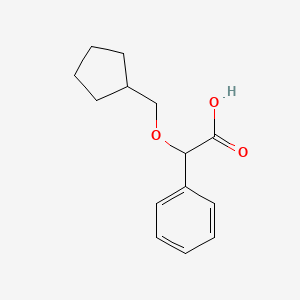

![molecular formula C12H22N2O3 B2965971 叔丁基 8-(羟甲基)-2,6-二氮杂螺[3.4]辛烷-2-羧酸酯 CAS No. 1357354-17-6](/img/structure/B2965971.png)

叔丁基 8-(羟甲基)-2,6-二氮杂螺[3.4]辛烷-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate” is a spirocyclic building block . It was first synthesized by Carreira and coworkers . This compound provides a new area of chemical space with straightforward functional handles for further diversification .

Synthesis Analysis

The synthesis of “Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate” typically involves multi-step reactions starting from various piperazine precursors . For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by spectroscopic methods, including FT-IR, NMR, and LCMS .Molecular Structure Analysis

The molecular structure of “Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate” has been elucidated using single-crystal X-ray diffraction analysis . The structure of tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was found to be linear with an extended conformation, while its hydrazide derivative exhibited an L-shaped conformation .Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, making them valuable intermediates. For instance, the organocatalyst 1- (2-hydroxyethyl)-piperazine was identified to promote direct C (sp2)-H arylation of unactivated arenes, demonstrating the potential of piperazine derivatives in catalysis. The tert-butyl group in these derivatives often serves as a protecting group that can be removed under specific conditions to reveal the carboxylic acid functionality for further reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate” include its empirical formula (Hill Notation): C11H19NO5S, CAS Number: 1340481-94-8, and Molecular Weight: 277.34 . It is typically in powder form and should be stored at 2-8°C .科学研究应用

超分子排列和晶体学

螺环化合物,包括叔丁基 8-(羟甲基)-2,6-二氮杂螺[3.4]辛烷-2-羧酸酯的衍生物,已因其超分子排列和晶体学特征而受到研究。Graus 等人 (2010) 进行的研究调查了环己烷-螺氢丹托因衍生物的晶体结构,重点介绍了环己烷环上的取代基如何影响超分子排列。晶体结构中不存在溶剂分子,这表明在无溶剂材料的设计中具有潜在应用,并提供了氢键在稳定这些结构中作用的见解 (Graus、Casabona、Uriel、Cativiela 和 Serrano,2010)。

构象分析和肽合成

螺环化合物的结构刚性和构象偏好使其成为构象受限拟肽合成的有趣支架。Fernandez 等人 (2002) 讨论了螺内酰胺作为拟肽替代物的合成,强调了它们在模拟天然肽结构中的潜力。这项研究为使用叔丁基 8-(羟甲基)-2,6-二氮杂螺[3.4]辛烷-2-羧酸酯衍生物设计具有特定生物活性的肽类似物开辟了途径 (Fernandez、Diez、Rubiralta、Montenegro、Casamitjana、Kogan 和 Giralt,2002)。

生物活性化合物的合成

生物活性分子的合成通常需要复杂的中间体,这些中间体可以以受控方式引入多个官能团。Brock 等人 (2012) 的研究展示了通过叔丁基 2-羟基环庚烯衍生物的闭环碘化胺化合成 (+)-伪可卡因,强调了螺环中间体在合成结构复杂的生物碱中的效用。这突出了叔丁基 8-(羟甲基)-2,6-二氮杂螺[3.4]辛烷-2-羧酸酯衍生物在天然产物和药物合成中的潜在应用 (Brock、Davies、Lee、Roberts 和 Thomson,2012)。

手性识别和绝对构型分配

确定手性分子的绝对构型能力在对映体纯化合物合成和研究中至关重要。Chaudhari 和 Suryaprakash (2013) 描述了使用三元离子对络合进行手性识别和羟基酸绝对构型分配。该研究表明,可以探索叔丁基 8-(羟甲基)-2,6-二氮杂螺[3.4]辛烷-2-羧酸酯的衍生物作为手性拆分剂或用于确定复杂分子立体化学的方法 (Chaudhari 和 Suryaprakash,2013)。

未来方向

The future directions of “Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate” could involve its use as a building block in the synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery . This compound provides a new area of chemical space with straightforward functional handles for further diversification .

作用机制

Target of Action

The primary targets of Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate are currently unknown. This compound is a spirocyclic building block , which suggests that it may interact with a variety of biological targets

Mode of Action

The exact mode of action of Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3As a spirocyclic building block, it may interact with its targets in a unique manner, potentially leading to changes in cellular function . More detailed studies are required to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

The biochemical pathways affected by Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate are not yet known. Given its structure, it could potentially influence a variety of pathways. Future research will help to clarify the specific pathways and their downstream effects that are influenced by this compound .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3As a spirocyclic building block, it may have diverse effects depending on the specific targets and pathways it interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interactions with its targets and its overall stability .

属性

IUPAC Name |

tert-butyl 5-(hydroxymethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)6-13-4-9(12)5-15/h9,13,15H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKICTYCRNCDKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CNCC2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1357354-17-6 |

Source

|

| Record name | tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

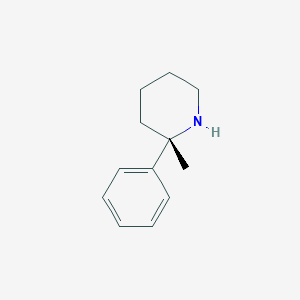

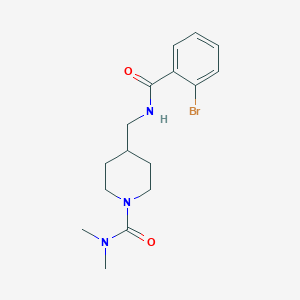

![Cyclopropyl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2965898.png)

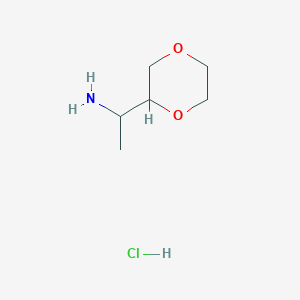

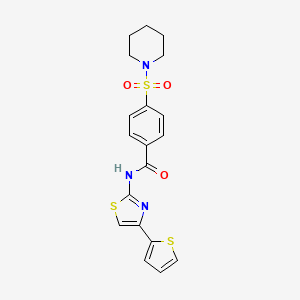

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2965900.png)

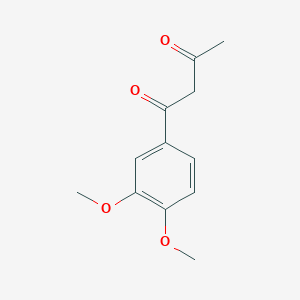

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2965902.png)

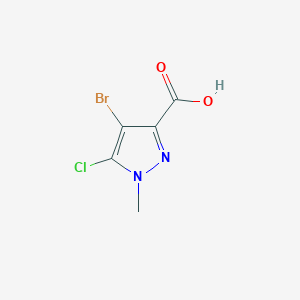

![methyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2965908.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2965910.png)